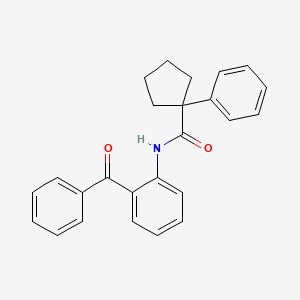

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenylcarbonyl group attached to a phenyl ring, which is further connected to a phenylcyclopentyl group through a formamide linkage.

Properties

IUPAC Name |

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c27-23(19-11-3-1-4-12-19)21-15-7-8-16-22(21)26-24(28)25(17-9-10-18-25)20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTNCNBKONXGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting with the preparation of the phenylcarbonyl intermediate. This intermediate is then reacted with phenylcyclopentylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide include:

- N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide

- N-(4-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide

Uniqueness

What sets this compound apart from its similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules

Biological Activity

N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopentane ring, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it displays significant activity against various bacterial strains, suggesting potential applications in treating infections.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested this compound against several cancer cell lines, including breast and prostate cancer. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM, indicating strong anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Apoptosis induction via caspase activation |

| Prostate Cancer | 8 | Cell cycle arrest and apoptosis |

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(2-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide?

Answer:

Synthesis optimization hinges on three factors:

- Temperature : Elevated temperatures (80–120°C) accelerate amide bond formation but risk side reactions like hydrolysis. Lower temperatures (40–60°C) improve selectivity but prolong reaction times .

- Solvent : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance solubility of intermediates, while non-polar solvents (toluene) favor cyclization steps .

- Catalysts : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) is standard for carboxamide coupling, achieving yields >75% .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for >95% purity .

Advanced: How can structural ambiguities in this compound be resolved experimentally?

Answer:

Ambiguities in stereochemistry or substituent positioning require:

- X-ray crystallography : Resolves absolute configuration and confirms spatial arrangement of the cyclopentane and benzoylphenyl moieties. A 2011 study reported a dihedral angle of 59.1° between aromatic rings in a related analog .

- NMR spectroscopy : - and -NMR coupled with 2D techniques (COSY, NOESY) map proton-proton coupling and through-space interactions, critical for verifying substituent positions .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects impurities via isotopic patterns .

Advanced: What methodologies are used to evaluate the biological activity of this compound in vitro?

Answer:

- Enzyme inhibition assays : Dose-response curves (IC) for target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For example, a related peroxisome proliferator-activated receptor (PPAR-γ) ligand showed IC = 8 nM in mPGES-1 inhibition studies .

- Cell viability assays : MTT or ATP-based assays in cancer lines (e.g., A549) assess cytotoxicity. Structural analogs demonstrated moderate efficacy (IC = 16–50 μM) .

- Molecular docking : Schrödinger Suite or AutoDock Vina models ligand-receptor interactions, prioritizing modifications to enhance binding affinity .

Basic: What reaction pathways are feasible for modifying the benzoylphenyl moiety?

Answer:

Key pathways include:

- Oxidation : KMnO/HSO converts the benzoyl group to a carboxylic acid, altering solubility and bioactivity .

- Electrophilic substitution : Bromination (Br/FeCl) at the phenyl ring introduces halogens for radiolabeling or further cross-coupling (Suzuki-Miyaura) .

- Reduction : NaBH/MeOH reduces the amide carbonyl to an amine, enabling peptide conjugation .

Advanced: How do substituent modifications impact physicochemical and pharmacological properties?

Answer:

Comparative studies of analogs reveal:

- Fluorine substitution : N-(2,6-difluorophenyl) derivatives exhibit enhanced metabolic stability (t ↑30%) and blood-brain barrier penetration due to increased lipophilicity (logP = 3.2 vs. 2.8 for non-fluorinated analogs) .

- Steric effects : Bulkier substituents (e.g., 2,5-dimethylphenyl) reduce enzymatic degradation but may hinder target binding (K ↑2-fold) .

- Electronic effects : Electron-withdrawing groups (e.g., acetyl) on the phenyl ring improve oxidative stability but lower solubility (<0.1 mg/mL in PBS) .

Basic: What analytical methods validate the compound’s purity and identity?

Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) achieves baseline separation of impurities (RS > 2.0) .

- Melting point : Sharp melting range (e.g., 178–180°C) confirms crystallinity and purity .

- Elemental analysis : Matches calculated C, H, N values within 0.3% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.